1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine
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Overview
Description
1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-di(propan-2-yl)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps:
Formation of 2,6-Di(propan-2-yl)phenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Etherification: The 2,6-Di(propan-2-yl)phenol is then reacted with ethylene oxide to form 2-[2,6-Di(propan-2-yl)phenoxy]ethanol.
Further Etherification: The 2-[2,6-Di(propan-2-yl)phenoxy]ethanol is reacted with another equivalent of ethylene oxide to form 2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethanol.
Piperazine Formation: Finally, the 2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethanol is reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(propan-2-yl)phenol: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another component of the target compound.
2-[2,6-Di(propan-2-yl)phenoxy]ethanol: An intermediate in the synthesis.
Uniqueness
1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine is unique due to its combination of a phenoxy group and a piperazine ring, which allows it to interact with a wide range of molecular targets
Properties
IUPAC Name |
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-17(2)19-7-6-8-20(18(3)4)21(19)25-16-15-24-14-13-23-11-9-22(5)10-12-23/h6-8,17-18H,9-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBEZWBQXDKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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